molecular formula C6H9NO B124986 Polyvinylpyrrolidone CAS No. 9003-39-8

Polyvinylpyrrolidone

Cat. No. B124986
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05412019

Procedure details

0.3 parts by weight (ppw) of the anionic polyelectrolyte dispersant used in Example 1, 1.6 ppw of the non-ionic surfactant solution quoted at the foot of Table 4, 0.1 ppw of the cellulose "Cellosize" QP 300 and 2.8 ppw vinyl pyrrolidone were dissolved at ambient temperature (20° to 25° C.) in 54.8 ppw water contained in a glass polymerisation vessel fitted with a stirrer, reflux condenser and inlets for reactants. The vessel was fluxed with nitrogen and then maintained under an atmosphere of nitrogen. The stirrer was started and the solution was heated to 55° C. 0.05 ppw of tertiary butyl hydroperoxide free radical initiator dissolved in 0.05 ppw water were added to the heated solution followed by 0.06 ppw of sodium formaldehyde sulphoxylate dissolved in 0.5 ppw water and the temperature of the contents of the vessel rose to 60° C. indicating exothermic polymerisation of the vinyl pyrrolidone. The temperature was maintained at 60° C. for 50 minutes and then 19.1 ppw vinyl acetate, 8.2 ppw butyl acrylate and 0.6 ppw tertiary butyl hydroperoxide were each added at a steady rate over a period of two hours simultaneously with a steady addition of a solution of 0.6 ppw sodium formaldehyde sulphoxylate and 3 ppw of the nonionic surfactant used in Example 1 dissolved in 7.3 ppw water. A copolymerisation occurred which formed a colloidally stable dispersion of film-forming particles of vinyl acetate/butyl acrylate copolymer with which chains of polyvinyl pyrrolidone had chemically bonded. The dispersion was allowed to cool to ambient temperature, stirring was stopped and the cooled dispersion was filtered. The filtrate was found to consist of the colloidally (at least partially sterically) stable dispersion of film-forming copolymer particles bonded to polyvinyl pyrrolidone water-soluble compound. The filtrate which will be referred to as Latex 6. The copolymer particles in Latex 6 had a number average particle size of 90 nm, a minimum film-forming temperature of 285K and at least one or other of the amino or carbonyl groups of the polyvinyl pyrrolidone were adsorbable onto the titanium dioxide particles of Millbase 6. The pH of Latex 6 was adjusted to 8 as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Cellosize
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
C(N1CCCC1=O)=C.C(OO)(C)(C)C.S([O-])[O-].C=O.[Na+].[Na+].[C:22]([O:25][CH:26]=[CH2:27])(=[O:24])[CH3:23].[C:28]([O:32][CH2:33][CH2:34][CH2:35][CH3:36])(=[O:31])[CH:29]=[CH2:30]>O>[C:22]([O:25][CH:26]=[CH2:27])(=[O:24])[CH3:23].[C:28]([O:32][CH2:33][CH2:34][CH2:35][CH3:36])(=[O:31])[CH:29]=[CH2:30] |f:2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])[O-].C=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Cellosize
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])[O-].C=O.[Na+].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in a glass polymerisation vessel
CUSTOM
Type
CUSTOM
Details
fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and inlets for reactants
TEMPERATURE
Type
TEMPERATURE
Details
maintained under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
were added to the heated solution
CUSTOM
Type
CUSTOM
Details
rose to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 60° C. for 50 minutes
Duration
50 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C.C(C=C)(=O)OCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.